molecular formula C18H20ClFN4O3 B2428282 N-(2-chloro-4-fluorobenzyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251632-21-9

N-(2-chloro-4-fluorobenzyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2428282
M. Wt: 394.83
InChI Key: FUQJOEXRUNLNMF-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance.



Synthesis Analysis

The synthesis of a compound refers to the process(es) used to create the compound in the laboratory. This often involves multiple steps, each with its own set of reactants and conditions.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its chemical properties.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.


Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible improvements to the synthesis process.


properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN4O3/c1-12-8-17(26)24(18(22-12)23-4-6-27-7-5-23)11-16(25)21-10-13-2-3-14(20)9-15(13)19/h2-3,8-9H,4-7,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQJOEXRUNLNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-fluorobenzyl)-2-(4-methyl-2-morpholino-6-oxopyrimidin-1(6H)-yl)acetamide

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